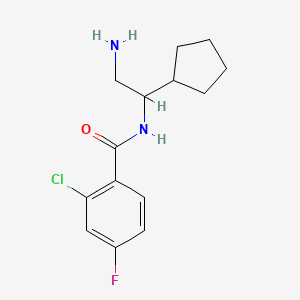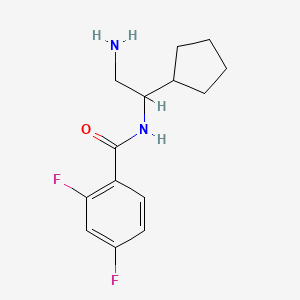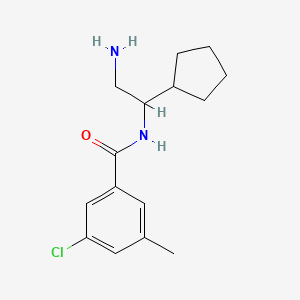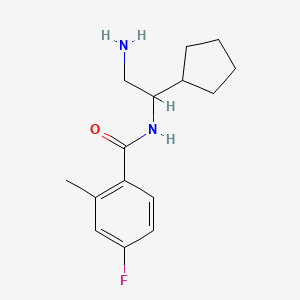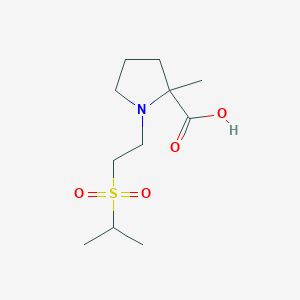
2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid, also known as MS-423, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is a prodrug of L-proline and has been shown to exhibit anti-inflammatory and neuroprotective effects. In
Mécanisme D'action
The exact mechanism of action of 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and neuroprotective effects by modulating the activity of transcription factors such as NF-κB and Nrf2. 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid can reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes. In vivo studies have shown that 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid can reduce inflammation and oxidative stress in the brain and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has been shown to exhibit low levels of toxicity in animal studies. However, one limitation of 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its therapeutic potential.
Orientations Futures
There are several future directions for research on 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid. One area of interest is the potential use of 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid for the treatment of neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. Another area of interest is the development of more potent and selective analogs of 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid that can be used to investigate its mechanism of action and therapeutic potential. Additionally, further studies are needed to investigate the long-term safety and efficacy of 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid in animal models and humans.
Méthodes De Synthèse
The synthesis of 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid involves the reaction of L-proline with 2-propan-2-ylsulfonyl chloride in the presence of a base. The resulting product is then treated with methyl magnesium bromide to yield 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid. This synthesis method has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain. These properties make 2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid a promising candidate for the treatment of neuroinflammatory and neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis.
Propriétés
IUPAC Name |
2-methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-9(2)17(15,16)8-7-12-6-4-5-11(12,3)10(13)14/h9H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVKUSBGXPFXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCN1CCCC1(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-propan-2-ylsulfonylethyl)pyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B6633906.png)
![2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6633913.png)
![2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid](/img/structure/B6633919.png)
![2-[3-[(4-Chloro-3-fluorobenzoyl)amino]phenyl]acetic acid](/img/structure/B6633929.png)
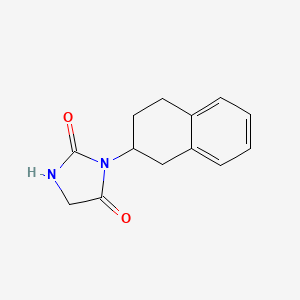
![2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6633939.png)
![3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B6633942.png)
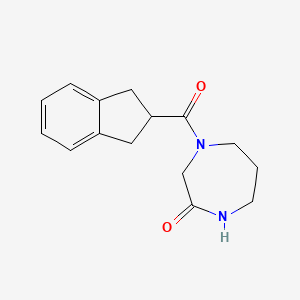
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633950.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)
